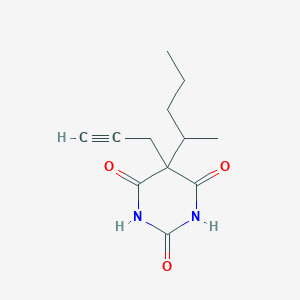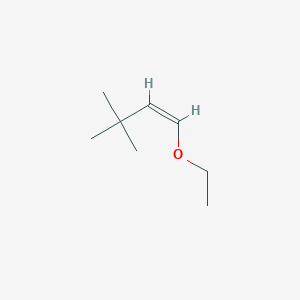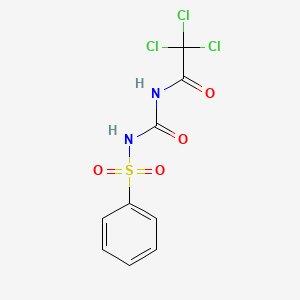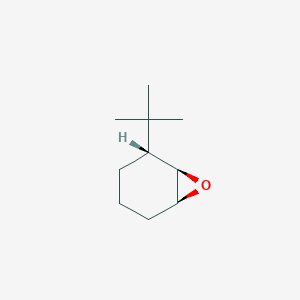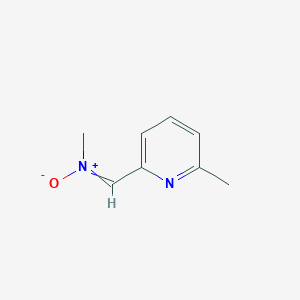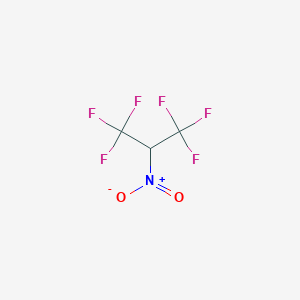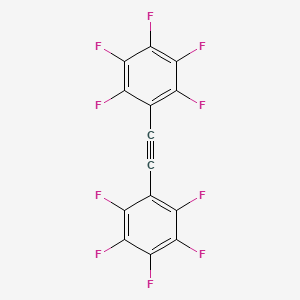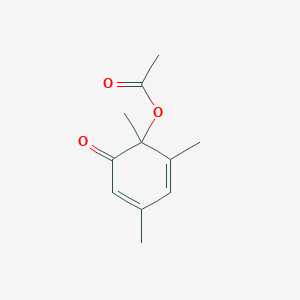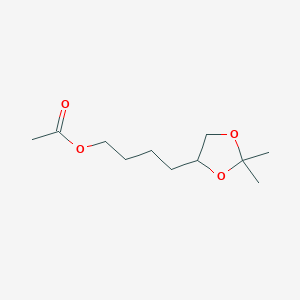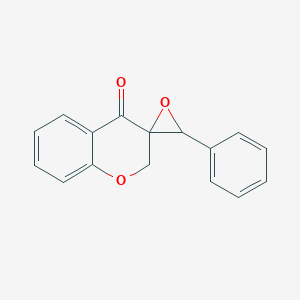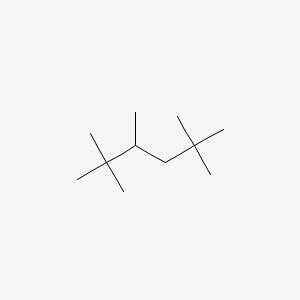
2,2,3,5,5-Pentamethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,5,5-Pentamethylhexane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, characterized by the presence of five methyl groups attached to a hexane backbone. This compound is of interest due to its unique structural properties and its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5,5-pentamethylhexane typically involves the alkylation of smaller alkanes. One common method is the reaction of 2,2,3,3-tetramethylbutane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These methods are designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,5,5-Pentamethylhexane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidation with potassium permanganate or chromic acid under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of halogenated derivatives such as 2,2,3,5,5-pentamethylhexyl chloride or bromide.
Oxidation Reactions: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
2,2,3,5,5-Pentamethylhexane is utilized in various scientific research applications:
Chemistry: Used as a model compound in studies of branched alkanes and their reactivity.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier.
Industry: Employed as a solvent or intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2,2,3,5,5-pentamethylhexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates facilitate the substitution or oxidation processes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- 2,2,4,4,6-Pentamethylheptane
- 2,2,3,3,5-Pentamethylhexane
- 2,2,4,5,5-Pentamethylhexane
Comparison: 2,2,3,5,5-Pentamethylhexane is unique due to the specific positioning of its methyl groups, which influences its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns .
Properties
CAS No. |
14739-73-2 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,3,5,5-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-9(11(5,6)7)8-10(2,3)4/h9H,8H2,1-7H3 |
InChI Key |
UKYAYXXQXKPIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
